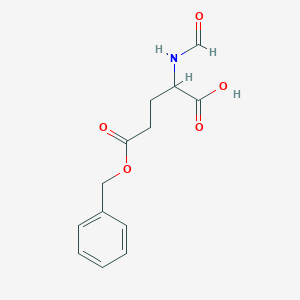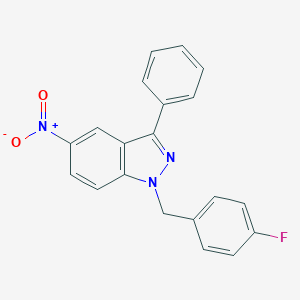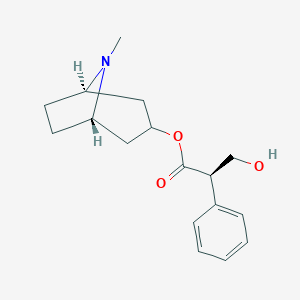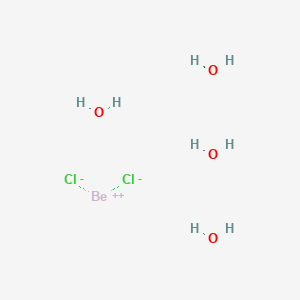
Glutamic acid, N-formyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutamic acid, N-formyl-, also known as N-formylglutamate, is a naturally occurring amino acid derivative that is found in various organisms, including bacteria, plants, and mammals. It is synthesized by the enzyme formyltransferase, which transfers a formyl group from N10-formyltetrahydrofolate to the amino group of glutamate. Glutamic acid, N-formyl-, has been studied extensively due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of glutamic acid, N-formyl-, is not fully understood. However, it is known to interact with various cellular pathways, including the MAPK/ERK signaling pathway, the NF-κB pathway, and the PI3K/Akt pathway. It has also been shown to modulate the expression of various genes, including those involved in apoptosis, cell cycle regulation, and oxidative stress.
Effets Biochimiques Et Physiologiques
Glutamic acid, N-formyl-, has been shown to have various biochemical and physiological effects. It can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase, and can also modulate the activity of ion channels. It has been shown to have anti-inflammatory properties and can reduce the production of cytokines such as TNF-α and IL-6. It can also modulate the activity of neurotransmitters such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
Glutamic acid, N-formyl-, has several advantages for use in lab experiments. It is readily available and can be synthesized easily. It is also stable and can be stored for long periods without degradation. However, it also has several limitations. It can be toxic at high concentrations and can interfere with other cellular pathways, making it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of glutamic acid, N-formyl-. One area of research is the development of new therapeutic agents based on its antioxidant and anticancer properties. Another area of research is the study of its interactions with other cellular pathways, which may lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to elucidate the mechanism of action of glutamic acid, N-formyl-, and its effects on cellular signaling pathways.
Méthodes De Synthèse
Glutamic acid, N-formyl-, can be synthesized by the reaction of glutamate with N10-formyltetrahydrofolate in the presence of formyltransferase. This reaction is catalyzed by the enzyme and results in the formation of Glutamic acid, N-formyl-amate and tetrahydrofolate. The reaction is reversible, and Glutamic acid, N-formyl-amate can be converted back to glutamate by the enzyme glutamyl-tRNA synthetase.
Applications De Recherche Scientifique
Glutamic acid, N-formyl-, has been used extensively in scientific research due to its potential applications in various fields. It has been shown to have antioxidant properties and can scavenge free radicals, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in the treatment of cancer, as it can inhibit the growth of cancer cells and induce apoptosis.
Propriétés
Nom du produit |
Glutamic acid, N-formyl- |
|---|---|
Formule moléculaire |
C13H15NO5 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
2-formamido-5-oxo-5-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C13H15NO5/c15-9-14-11(13(17)18)6-7-12(16)19-8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)(H,17,18) |
Clé InChI |
MFJUVGDWGUQYJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC=O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B227832.png)
![N-(2,6-dimethylphenyl)-2-{[(2,5-dioxo-4-imidazolidinyl)acetyl]anilino}-2-(1-methyl-1H-pyrrol-2-yl)acetamide](/img/structure/B227835.png)
![2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide](/img/structure/B227839.png)
![N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline](/img/structure/B227840.png)
![(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B227846.png)

![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)
![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)

![3-[5-[(3R,4S)-4-hydroxydithiolan-3-yl]-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B227881.png)
![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol](/img/structure/B227885.png)
![5-(8-methoxy-1-naphthyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227887.png)